DL-Leucine-15N

描述

DL-Leucine-15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid. The nitrogen atom in the amino group of this compound is replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications .

准备方法

Synthetic Routes and Reaction Conditions

DL-Leucine-15N can be synthesized through microbial synthesis. This method involves the induction of biosynthetic pathways specific for branched-chain amino acids in glutamic acid-producing bacteria, with controlled provision of stable isotope-labeled precursors .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable isotope-labeled ammonia or other nitrogen sources during the fermentation process. The bacteria are cultured in a medium containing these labeled nitrogen sources, leading to the incorporation of nitrogen-15 into the amino acid .

化学反应分析

Types of Reactions

DL-Leucine-15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form keto acids.

Reduction: The compound can be reduced to form its corresponding alcohol.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products

Oxidation: Keto acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Protein Synthesis Measurement

One of the primary applications of DL-Leucine-15N is in measuring protein synthesis rates. The incorporation of 15N-labeled amino acids allows for the analysis of mass isotopomer distribution, which can be used to quantify protein turnover in various biological systems.

Methodology

- Mass Isotopomer Distribution Analysis : This technique involves the use of 15N enrichment to determine the fraction of newly synthesized proteins compared to pre-existing ones. The shift in mass due to the incorporation of 15N can be quantified using regression analysis on spectral data from techniques such as MALDI-TOF/TOF mass spectrometry .

Case Study

A study demonstrated that by culturing cells in media enriched with 15N, researchers could track protein synthesis dynamics effectively. The findings indicated that the mass shift due to 15N incorporation was substantial enough to allow for precise calculations of protein turnover rates .

Nutritional Studies

This compound is extensively used in nutritional research to understand amino acid metabolism and its effects on muscle protein synthesis (MPS).

Impact on Muscle Protein Synthesis

Research has shown that leucine, including its isotopically labeled forms, plays a critical role in stimulating MPS via the mTORC1 signaling pathway. Studies have investigated the kinetics of leucine metabolism and its anabolic effects when ingested .

Data Table: Effects of Leucine Supplementation

| Study | Subject | Leucine Dose | MPS Increase (%) | Key Findings |

|---|---|---|---|---|

| Humans | 2g | 0.075 | Dileucine more effective than leucine alone | |

| Young Men | 2g | 0.047 | Leucine alone did not significantly increase MPS |

Endogenous vs Exogenous Nitrogen Fluxes

The this compound dilution method is a valuable tool for differentiating between endogenous and exogenous nitrogen contributions in metabolic studies.

Methodology

- 15N-Leucine Infusion : This method involves intravenous infusion of 15N-leucine to assess nitrogen fluxes in response to dietary intake. It allows researchers to measure how much nitrogen comes from dietary sources versus what is produced endogenously .

Case Study

In a controlled study involving healthy volunteers, researchers found that after ingestion of a meal containing yogurt, the endogenous nitrogen secretion significantly increased, demonstrating the utility of this method in understanding nitrogen metabolism post-meal .

Applications in Animal Nutrition

This compound is also applied in animal nutrition studies, particularly in poultry and ruminants, to evaluate protein utilization and amino acid absorption.

Example Study

A recent study utilized the 15N-leucine single-injection method to assess endogenous amino acid losses in poultry fed varying levels of dietary protein. The results indicated that higher dietary protein levels significantly influenced nitrogen absorption rates .

Marine Biology Research

In marine biology, this compound has been used to trace nutrient dynamics within aquatic species.

Case Study

Research involving Sebastes schlegelii demonstrated how maternal nutrients labeled with 15N could be traced through developmental stages, providing insights into nutrient assimilation and metabolic pathways in fish .

作用机制

DL-Leucine-15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and metabolism. The labeled nitrogen allows researchers to trace the metabolic fate of leucine and study its role in various biological processes .

相似化合物的比较

Similar Compounds

L-Leucine-13C6,15N: Another stable isotope-labeled leucine with both carbon-13 and nitrogen-15 isotopes.

L-Valine-15N: A stable isotope-labeled valine with nitrogen-15.

L-Isoleucine-15N: A stable isotope-labeled isoleucine with nitrogen-15 .

Uniqueness

DL-Leucine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful for studies involving nitrogen metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing are unparalleled compared to other similar compounds .

生物活性

DL-Leucine-15N is a nitrogen-labeled form of the essential amino acid leucine, which has garnered attention in various fields of biological research, including nutrition, metabolism, and ecological studies. This compound serves as a valuable tracer in studies examining protein metabolism, nutrient absorption, and physiological responses in both humans and animals.

Biological Activity and Mechanisms

1. Protein Metabolism and Nitrogen Fluxes

The biological activity of this compound is primarily assessed through its role in protein metabolism. Research utilizing a 15N-leucine-dilution method has shown its effectiveness in differentiating between endogenous (internally produced) and exogenous (dietary) nitrogen contributions in human subjects. In a study involving healthy volunteers, it was found that after the ingestion of yogurt, the enrichment of 15N-leucine in plasma reached a plateau, indicating effective absorption and utilization for protein synthesis. The endogenous nitrogen significantly increased following meal ingestion, demonstrating the utility of this compound in studying nitrogen fluxes in the human jejunum .

2. Nutrient Absorption in Aquatic Species

In aquatic research, this compound has been employed to trace nutrient absorption and bio-distribution in fish. A study highlighted that fish fed diets enriched with 15N-leucine showed rapid absorption of the amino acid across various tissues, including the liver and gastrointestinal tract. The distribution pattern indicated that 15N-leucine was preferentially absorbed before reaching the oesophagus, underscoring its role in understanding dietary uptake and metabolic processes in aquatic organisms .

Case Study 1: Human Metabolism

A clinical study utilized this compound to investigate its contribution to nitrogen fluxes after meal ingestion. Subjects showed an increased flow rate of total nitrogen post-ingestion, with significant absorption rates measured at different time intervals. The findings suggest that this compound can effectively trace dietary protein digestion and absorption dynamics .

Case Study 2: Fish Nutrition

In a controlled feeding trial with Sebastes schlegelii (a species of rockfish), researchers used this compound to monitor nutrient dynamics during embryonic development. The study revealed that while maternal blood was rich in leucine, the embryos did not absorb 15N-leucine effectively during early developmental stages, suggesting selective nutrient uptake mechanisms at play .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

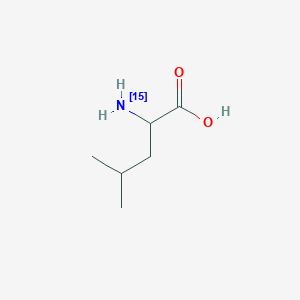

IUPAC Name |

2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436382 | |

| Record name | DL-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81387-51-1 | |

| Record name | DL-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。